(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

Chiral drug design Stereoselective synthesis Target engagement

(1R*,2R*,5R*)-5-Hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid (CAS 441015-85-6) is a chiral, polyfunctionalized cyclohexane derivative containing a 4-methylbenzoyl ketone and a secondary alcohol, widely catalogued as a synthetic intermediate for enzyme- and receptor-targeted therapeutic design. The absolute (1R,2R,5R) configuration, confirmed by chemical correlation, provides a defined three-dimensional scaffold that is essential for stereospecific interactions in medicinal chemistry campaigns.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
Cat. No. B13720883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2CCC(CC2C(=O)O)O
InChIInChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12-,13-/m1/s1
InChIKeyDKTQEFGHGHINGN-JHJVBQTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R*,2R*,5R*)-5-Hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic Acid – Procurement-Ready Chiral Building Block for Drug Discovery


(1R*,2R*,5R*)-5-Hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid (CAS 441015-85-6) is a chiral, polyfunctionalized cyclohexane derivative containing a 4-methylbenzoyl ketone and a secondary alcohol, widely catalogued as a synthetic intermediate for enzyme- and receptor-targeted therapeutic design . The absolute (1R,2R,5R) configuration, confirmed by chemical correlation, provides a defined three-dimensional scaffold that is essential for stereospecific interactions in medicinal chemistry campaigns .

Why (1R*,2R*,5R*)-5-Hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic Acid Cannot Be Replaced by In-Class Analogs


In-class cyclohexanecarboxylic acid derivatives share a core scaffold but differ critically in stereochemical and regiochemical arrangement; the (1R*,2R*,5R*) configuration positions the 5-hydroxy and 4-methylbenzoyl groups in a relative orientation that is not reproduced by any other stereoisomer or regioisomer. Substitution with the (1R*,2R*,4S*)-4-hydroxy positional isomer (CAS 441015-88-9) or the non-hydroxylated trans-2-(4-methylbenzoyl) analog (CAS 151830-92-1) alters hydrogen-bonding topology, conformational preferences, and metabolic recognition, thereby invalidating direct interchangeability in structure–activity relationship (SAR) studies and API intermediate synthesis . The available quantitative evidence, although predominantly class-level inferential, underscores the unique utility of the (1R*,2R*,5R*) isomer.

Quantitative Differentiation Evidence for (1R*,2R*,5R*)-5-Hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic Acid


Stereochemical Configuration Defines Exclusive Biological Recognition Potential

The (1R*,2R*,5R*) configuration presents a specific spatial arrangement of the 4-methylbenzoyl ketone and the 5-hydroxy group that differs from the (1R*,2R*,5S*) epimer (not commercially available as a defined single isomer) and racemic mixtures. While no direct head-to-head bioactivity comparison has been published, class-level inference from cyclohexane-based drug candidates (e.g., Edoxaban intermediates) indicates that the (1R,2R,5R) geometry is critical for binding to macromolecular targets [1]. The target compound is offered with a defined relative configuration, whereas alternative suppliers often provide racemic or relative-stereochemistry mixtures (e.g., CAS 820993-90-6, denoted “(1R,2R)-rel-”), which contain multiple stereoisomers that confound assay interpretation .

Chiral drug design Stereoselective synthesis Target engagement

Positional Isomerism: 5-Hydroxy Substitution Offers Distinct Hydrogen-Bonding Topology Compared to the 4-Hydroxy Analog

The (1R*,2R*,4S*)-4-hydroxy positional isomer (CAS 441015-88-9) differs from the target compound in the location of the hydrogen-bond donor/acceptor site on the cyclohexane ring. The 5-hydroxy group in the target compound is positioned at a greater distance from the carboxylic acid and benzoyl moieties, potentially altering the pharmacophoric distance vectors. Although no direct comparative binding data exist, molecular similarity assessments show the two regioisomers have identical molecular formula (C15H18O4) and identical molecular weight (262.3 g/mol), making the positional difference the sole structural variable . This positional change is known in medicinal chemistry to influence target selectivity, as demonstrated in cyclooxygenase inhibitor series where hydroxyl position dictates isoform selectivity [1].

Regioselectivity Molecular recognition Pharmacophore modeling

Physicochemical Properties Differentiate the 5-Hydroxy Compound from Non-Hydroxylated Analogues

The target compound (LogP 2.04, PSA 74.6 Ų) contains a secondary alcohol absent in the non-hydroxylated analogue trans-2-(4-methylbenzoyl)cyclohexanecarboxylic acid (CAS 151830-92-1). Using the latter as a comparator, the presence of the hydroxyl group reduces LogP by approximately 0.5–1.0 log unit (estimated via fragment-based calculations) and increases the topological polar surface area, which is predicted to enhance aqueous solubility and reduce passive membrane permeability relative to the non-hydroxylated scaffold . The target compound's physicochemical profile places it closer to the 'drug-like' space defined by Lipinski's rule of five compared to more lipophilic benzoylcyclohexane derivatives [1].

Lipophilicity Drug-likeness ADME prediction

Supplier-Defined Purity Specification Supports Reproducible Biological Evaluation

The target compound is available with a documented purity of 96% (HPLC area percent) as specified by the supplier, whereas many in-class cyclohexane derivatives are offered without explicit purity certification or at lower purity grades [1]. This specification is critical for biological assays where minor impurities (< 4%) can cause false-positive inhibition readings or cytotoxicity artifacts. In the absence of a direct comparator assay, this purity specification is a procurement-relevant differentiation point, ensuring that researchers can calculate accurate compound concentrations for dose-response experiments .

Quality control Assay reproducibility Analytical chemistry

Application Scenarios for (1R*,2R*,5R*)-5-Hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic Acid in Drug Discovery and Chemical Biology


Chiral Building Block for Enzyme-Targeted Therapeutic Synthesis

The defined (1R*,2R*,5R*) configuration makes this compound an attractive intermediate for assembling enzyme inhibitors that require precise three-dimensional orientation of pharmacophoric elements. The 4-methylbenzoyl group can serve as a hydrophobic anchor, while the 5-hydroxy and carboxylic acid moieties offer sites for further functionalization or direct target interaction. Researchers synthesizing factor Xa inhibitors or related serine protease targets may utilize this scaffold analogously to the Edoxaban intermediate series [1].

Structure-Activity Relationship (SAR) Exploration of Hydroxyl Position Effects

By comparing the target 5-hydroxy isomer (CAS 441015-85-6) against the 4-hydroxy positional isomer (CAS 441015-88-9) and the non-hydroxylated analog (CAS 151830-92-1), medicinal chemists can systematically evaluate the impact of hydroxyl position and presence on target binding, metabolic stability, and off-target selectivity. The consistent molecular formula (C15H18O4) across hydroxy isomers eliminates confounding variables such as mass differences, enabling rigorous SAR conclusions .

Pharmacophore Model Validation Through Defined Stereochemistry

Computational drug design groups can employ this compound as a rigid, stereochemically defined probe to validate docking hypotheses and pharmacophore models. The experimental LogP of 2.04 and PSA of 74.6 Ų provide benchmark values for calibrating computational predictions of ADME properties [2]. The absence of stereochemical ambiguity eliminates the need for time-consuming separation of enantiomers or diastereomers prior to in silico analysis.

Quote Request

Request a Quote for (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.